
Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to the benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- typically involves a multi-step process. One common method includes the reaction of N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to form an intermediate compound. This intermediate is then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.
科学的研究の応用
Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antipathogenic properties.
Medicine: Investigated for its anticonvulsant activity and potential use in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The anticonvulsant activity is believed to be due to its interaction with ion channels and neurotransmitter receptors in the nervous system .
類似化合物との比較
Similar Compounds
- 2-Nitro-N-(2,4-dichlorophenyl)-N-(2-methylbenzoyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
10515-55-6 |
|---|---|
分子式 |
C13H8Cl2N2O4 |
分子量 |
327.12 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-3-11(10(15)5-7)16-13(19)9-6-8(17(20)21)2-4-12(9)18/h1-6,18H,(H,16,19) |
InChIキー |
NOQGIQYMUAVAFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
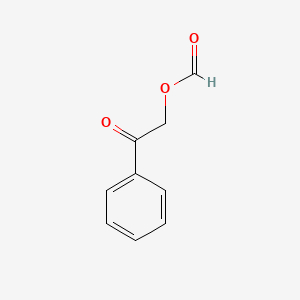
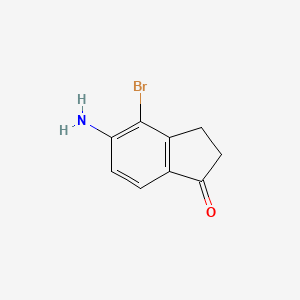
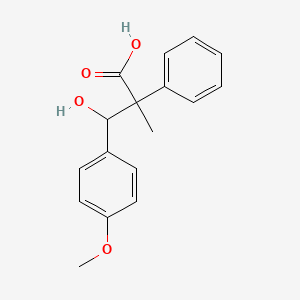
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
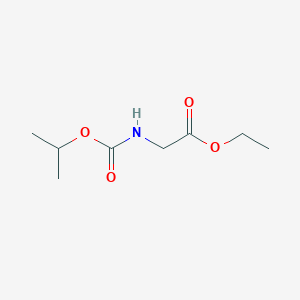

![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
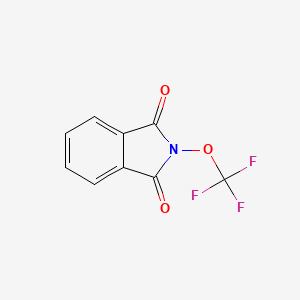

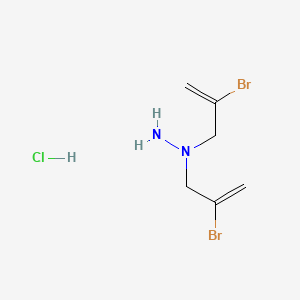
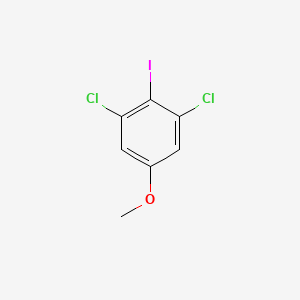
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)
